6-Bromo-5-chloro-2,3-dihydroisoindol-1-one is a heterocyclic compound characterized by its unique molecular structure and properties. The molecular formula is with a molecular weight of approximately 246.49 g/mol. This compound is classified under isoindole derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.
The synthesis of 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one can be achieved through several methods, primarily involving the bromination and chlorination of isoindole derivatives. A common approach involves:
This multi-step synthesis requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields and purity.
The molecular structure of 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one features a bicyclic framework typical of isoindoles. The key structural data includes:
InChI=1S/C8H5BrClN/c9-6-1-4-3-10-8(12)5(4)2-7(6)11/h1-2H,3H2,(H,10,12)
NSZNCBCSKKEKTI-UHFFFAOYSA-N
O=C1CC2=C(C=C(Br)C(Cl)=C2)N1
This structure indicates the presence of both bromine and chlorine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological activity.
6-Bromo-5-chloro-2,3-dihydroisoindol-1-one can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and industry.
The mechanism of action for 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one is primarily related to its interactions with biological targets, particularly enzymes and receptors:
These interactions are crucial for understanding its potential therapeutic applications.
The physical and chemical properties of 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one include:
Additional properties such as density, boiling point, and refractive index are essential for practical applications but may require experimental determination.
The applications of 6-Bromo-5-chloro-2,3-dihydroisoindol-1-one span various fields:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: